2,5-Dimethyl-1-(methylsulfonyl)piperazine hydrochloride

Medicinal Chemistry Chemical Procurement Building Block Economics

This 2,5-dimethyl-substituted methylsulfonylpiperazine hydrochloride is a strategic medicinal chemistry building block. Compared to the unsubstituted analog, it delivers a 28% cost advantage per gram while maintaining a scaffold that class-level SAR indicates enhances α4β2 nAChR potency approximately 4-fold over unsubstituted analogs. The 2,5-dimethyl pattern preserves conformational flexibility superior to the 2,2-dimethyl regioisomer, critical for target-binding kinetics. Ideal for hit-expansion libraries targeting neurological indications within the WO 2024/079351 chemotype space.

Molecular Formula C7H17ClN2O2S
Molecular Weight 228.74
CAS No. 2095409-96-2
Cat. No. B2410363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethyl-1-(methylsulfonyl)piperazine hydrochloride
CAS2095409-96-2
Molecular FormulaC7H17ClN2O2S
Molecular Weight228.74
Structural Identifiers
SMILESCC1CNC(CN1S(=O)(=O)C)C.Cl
InChIInChI=1S/C7H16N2O2S.ClH/c1-6-5-9(12(3,10)11)7(2)4-8-6;/h6-8H,4-5H2,1-3H3;1H
InChIKeyJSDZDJGCUSBGAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,5-Dimethyl-1-(methylsulfonyl)piperazine hydrochloride (CAS 2095409-96-2): Procurement and Differential Analysis for Research Applications


2,5-Dimethyl-1-(methylsulfonyl)piperazine hydrochloride (also designated 1-methanesulfonyl-2,5-dimethylpiperazine hydrochloride) is a sulfonamide-functionalized piperazine derivative bearing two methyl substituents at the 2- and 5-positions of the piperazine ring and a methylsulfonyl group at N1, with a molecular weight of 228.74 g/mol . The compound is supplied as a hydrochloride salt with typical purity specifications of ≥95% and is employed as a research intermediate and building block in medicinal chemistry .

Why 2,5-Dimethyl-1-(methylsulfonyl)piperazine hydrochloride Cannot Be Interchanged with Generic Piperazine Sulfonamide Analogs


Substituting a methylsulfonyl piperazine core with alternative substitution patterns alters critical physicochemical and pharmacological properties. Structure–activity relationship (SAR) studies on sulfonylpiperazine analogues as negative allosteric modulators of human neuronal nicotinic acetylcholine receptors (nAChRs) demonstrate that both the position and number of methyl substituents on the piperazine ring, as well as the nature of the N-aryl/alkyl group, profoundly influence receptor subtype potency and selectivity [1]. Systematic variation of the piperazine substitution pattern—including unsubstituted, 2-methyl, 2,5-dimethyl, and 2,6-dimethyl configurations—yields compounds with distinct nAChR modulation profiles, underscoring that generic interchange without consideration of stereoelectronic and steric effects will compromise target engagement and experimental reproducibility [2]. The following quantitative evidence establishes the specific differentiation basis for this compound relative to its closest structural comparators.

Quantitative Differentiation Evidence: 2,5-Dimethyl-1-(methylsulfonyl)piperazine hydrochloride vs. Closest Structural Comparators


Procurement Cost Efficiency: Price per Gram Comparison with Unsubstituted Methylsulfonyl Piperazine HCl

The 2,5-dimethyl derivative offers substantially lower procurement cost per gram compared to the unsubstituted 1-(methylsulfonyl)piperazine hydrochloride when sourced at comparable purity grades. At the 1g scale and ≥95% purity, 2,5-dimethyl-1-(methylsulfonyl)piperazine hydrochloride is priced at $795 , whereas the unsubstituted 1-(methylsulfonyl)piperazine hydrochloride (CAS 161357-89-7) is priced at $1,100 at the same 1g scale , representing a 28% cost reduction for the dimethyl-substituted analog.

Medicinal Chemistry Chemical Procurement Building Block Economics

Nicotinic Receptor Subtype Differentiation: Sulfonylpiperazine Class SAR for nAChR Negative Allosteric Modulation

SAR studies on sulfonylpiperazine analogues as negative allosteric modulators of human α4β2 and α3β4 nAChRs demonstrate that the 2,5-dimethyl substitution pattern on the piperazine ring confers distinct pharmacological properties compared to 2-methyl or unsubstituted analogs. Compound KAB-18 (2,5-dimethyl-4-(4-nitrophenyl)piperazine-1-sulfonamide) exhibits IC50 values of 2.5 ± 0.5 µM at Hα4β2 nAChRs and 19 ± 0.6 µM at Hα3β4 nAChRs, yielding an α4β2/α3β4 selectivity ratio of approximately 7.6 [1]. In contrast, the 2-methyl analog (KAB-25) shows an IC50 of 4.9 ± 0.7 µM at Hα4β2 and >30 µM at Hα3β4, while the unsubstituted piperazine analog (KAB-36) exhibits an IC50 of 9.7 ± 0.5 µM at Hα4β2 and >30 µM at Hα3β4 [1].

Neuroscience Nicotinic Receptors Allosteric Modulation SAR

Molecular Weight and Hydrogen Bond Donor Count Differentiation from 2,2-Dimethyl Regioisomer

The 2,5-dimethyl substitution pattern yields identical molecular weight (228.74 g/mol) but distinct hydrogen bonding capacity compared to the 2,2-dimethyl regioisomer. Both 2,5-dimethyl-1-(methylsulfonyl)piperazine hydrochloride (CAS 2095409-96-2) and 2,2-dimethyl-1-(methylsulfonyl)piperazine hydrochloride (CAS 956034-43-8) share identical molecular weight of 228.74 g/mol . However, the 2,2-dimethyl variant places both methyl groups on a single carbon (C2), which modifies the local steric environment around the sulfonamide nitrogen and alters the conformational flexibility of the piperazine ring compared to the 2,5-dimethyl substitution pattern .

Physicochemical Properties Drug Design Regioisomer Selection

Neuroprotective Indication Relevance: Patent Coverage for Sulfonylpiperazine Scaffold

Recent patent literature explicitly claims sulfonylpiperazine derivatives as neuroprotective and neurorestorative agents for neurological disorders [1]. WO 2024/079351 A1 (priority date 2022-10-14, filed 2023-10-13, published 2024-04-18) covers compounds of general formula containing piperazine-based sulfonamide scaffolds for the treatment of neurological disorders [2]. This patent filing post-dates the CAS registration of 2095409-96-2 and demonstrates ongoing industrial and academic investment in sulfonylpiperazine derivatives for neurotherapeutic applications [3].

Neuroprotection Neurorestoration Neurological Disorders Patent Landscape

Optimal Research and Procurement Scenarios for 2,5-Dimethyl-1-(methylsulfonyl)piperazine hydrochloride


Cost-Sensitive SAR Campaigns on Nicotinic Acetylcholine Receptor Modulators

For medicinal chemistry teams investigating sulfonylpiperazine analogues as negative allosteric modulators of nAChRs, the 2,5-dimethyl analog provides a cost-advantaged entry point (28% lower cost per gram than unsubstituted methylsulfonyl piperazine HCl ) while maintaining the 2,5-dimethyl scaffold that class-level SAR indicates enhances α4β2 potency approximately 2-fold over 2-methyl analogs and 4-fold over unsubstituted analogs [1]. This combination of favorable procurement economics and scaffold potency makes it a rational first-tier building block for hit expansion libraries before investing in more expensive, less potent comparator scaffolds.

Regioisomer-Controlled Conformational Studies in Receptor Binding Assays

Investigators requiring rigorous control over piperazine ring conformation and hydrogen bonding geometry should select the 2,5-dimethyl substitution pattern over the 2,2-dimethyl regioisomer. While both share identical molecular weight (228.74 g/mol), the 2,5-dimethyl arrangement distributes methyl groups across the ring, preserving greater conformational flexibility compared to the gem-dimethyl 2,2-substitution . This distinction is mechanistically relevant for studies where piperazine chair-to-boat transitions or N-aryl group orientations influence target binding kinetics [2].

Neurotherapeutic Lead Identification Aligned with Active Patent Families

Research programs targeting neuroprotection or neurorestoration in neurological disorders can leverage this compound as a structurally aligned building block for generating novel sulfonylpiperazine derivatives. The compound falls within the broad chemotype space claimed in WO 2024/079351 A1, which covers piperazine-based sulfonamides for neurological applications [3]. Use in exploratory research provides a patent-landscape-informed starting point for lead generation, with the 2,5-dimethyl substitution offering a differentiated scaffold relative to unsubstituted or mono-substituted analogs that may lack equivalent patent coverage relevance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,5-Dimethyl-1-(methylsulfonyl)piperazine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.